InChI=1S/C12H8ClNS/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15-12/h1-7,14H . The corresponding InChIKey is KFZGLJSYQXZIGP-UHFFFAOYSA-N . The synthesis of 10-Allyl-2-chloro-10H-phenothiazine typically involves two main steps: chlorination of phenothiazine and subsequent introduction of the allyl group.
The molecular structure of 10-Allyl-2-chloro-10H-phenothiazine features a phenothiazine core with an allyl group at the 10-position and a chlorine atom at the 2-position.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to confirm the structure:
10-Allyl-2-chloro-10H-phenothiazine can undergo several chemical transformations:
The mechanism of action for 10-Allyl-2-chloro-10H-phenothiazine is not fully elucidated but is believed to involve interactions with neurotransmitter systems in biological contexts.
The physical and chemical properties of 10-Allyl-2-chloro-10H-phenothiazine include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.78 g/mol |
| Melting Point | Not available |
| Density | Not available |
| Solubility | Soluble in organic solvents |
The absence of specific data on boiling point and density indicates that further experimental studies may be required to fully characterize these properties .
10-Allyl-2-chloro-10H-phenothiazine has numerous applications across various scientific fields:
Table 1: Key Identifiers of 10-Allyl-2-chloro-10H-phenothiazine
| Property | Value | Source |
|---|---|---|
| CAS Number | 63615-79-2 | [1] [3] [5] |
| Molecular Formula | C₁₅H₁₂ClNS | [1] [3] [5] |
| Molecular Weight | 273.78 g/mol | [1] [3] [5] |
| Synonyms | 2-Chloro-10-(prop-2-en-1-yl)-10H-phenothiazine; 2-Chloro-10-allylphenothiazine | [5] [6] [10] |
| IUPAC Name | 2-Chloro-10-(prop-2-en-1-yl)-10H-phenothiazine | [5] [6] |
Despite the established utility of phenothiazine derivatives, 10-Allyl-2-chloro-10H-phenothiazine remains underexplored. Key research gaps include:
CAS No.: 16899-07-3
CAS No.: 61081-59-2
CAS No.: 67707-87-3
CAS No.: